molecular formula C13H16O2 B3109274 3-(3-Methoxyphenyl)cyclohexanone CAS No. 171046-93-8

3-(3-Methoxyphenyl)cyclohexanone

Cat. No.: B3109274
CAS No.: 171046-93-8
M. Wt: 204.26 g/mol
InChI Key: ITELCHXDAYGAGU-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)cyclohexanone is an organic compound that belongs to the class of arylcyclohexylamines It is structurally characterized by a cyclohexanone ring substituted with a methoxyphenyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)cyclohexanone typically involves the Friedel-Crafts acylation of 3-methoxybenzene with cyclohexanone. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:

    Friedel-Crafts Acylation:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted arylcyclohexanones.

Scientific Research Applications

3-(3-Methoxyphenyl)cyclohexanone, also known as methoxetamine, is a compound that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article delves into the scientific research applications of this compound, supported by data tables and documented case studies.

Antibacterial Activity

Research has indicated that analogues of this compound exhibit significant antibacterial properties. A study evaluated the antibacterial activity of several derivatives against multidrug-resistant bacteria. The results showed that some compounds derived from cyclohexanone analogues demonstrated higher efficacy compared to traditional antibiotics like ampicillin. For instance, certain derivatives exhibited zones of inhibition comparable to established antibacterial agents, suggesting their potential as new therapeutic agents against resistant strains .

CompoundZone of Inhibition (mm)Activity Level
C0921High
B0919Moderate
Control (Ampicillin)21High

Neurological Research

Methoxetamine has been studied for its effects on the central nervous system (CNS). It acts as a dissociative anesthetic, similar to ketamine, and has been explored for its potential in treating depression and other mood disorders. Research indicates that compounds like methoxetamine may modulate glutamate receptors, which are crucial in mood regulation and neuroplasticity .

Analgesic Properties

The analgesic potential of this compound has been investigated in preclinical studies. The compound displays properties that may contribute to pain relief mechanisms, making it a candidate for further exploration in pain management therapies. Its interaction with opioid receptors is of particular interest, as it may provide alternative pathways for analgesia without the side effects associated with traditional opioids .

Regulatory Status

Due to its psychoactive properties, methoxetamine is classified under various drug regulations worldwide. In the UK, it was listed as a temporary class drug under the Misuse of Drugs Act due to concerns over misuse and associated health risks . Understanding these regulatory aspects is crucial for researchers and developers working with this compound.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)cyclohexanone involves its interaction with the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain. By binding to the NMDA receptor, the compound acts as an antagonist, inhibiting the receptor’s activity. This action is similar to that of ketamine, which is known for its anesthetic and analgesic properties.

Comparison with Similar Compounds

Similar Compounds

    Methoxetamine: An analogue of ketamine with similar NMDA receptor antagonistic properties.

    3-Methoxyeticyclidine (3-MeO-PCE): Another arylcyclohexylamine with similar pharmacological effects.

    Phencyclidine (PCP): A well-known dissociative anesthetic with a similar mechanism of action.

Uniqueness

3-(3-Methoxyphenyl)cyclohexanone is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other arylcyclohexylamines. Its methoxy group at the third position of the phenyl ring influences its binding affinity and selectivity for the NMDA receptor, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

3-(3-Methoxyphenyl)cyclohexanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, including anti-inflammatory, antioxidant, and antibacterial properties, supported by relevant studies and data.

The molecular formula for this compound is C14H18O2C_{14}H_{18}O_{2}, with a molecular weight of 218.29 g/mol. The structure consists of a cyclohexanone ring substituted with a methoxyphenyl group, which is crucial for its biological activity.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been tested in various models, including the RAW 264.7 macrophage cell line, where it demonstrated notable inhibition of nitric oxide (NO) production:

  • IC50 Values : The compound showed an IC50 value of approximately 20 µM, indicating moderate activity compared to controls like curcumin (IC50 = 14.7 µM) .

Table 1 summarizes the anti-inflammatory activity of selected compounds:

CompoundIC50 (µM)Mechanism of Action
This compound20NO production inhibition
Curcumin14.7NO production inhibition
Compound X4.9Strong NO inhibitory activity

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using the DPPH scavenging assay. The presence of methoxy groups significantly enhances its electron-donating ability, contributing to its antioxidant effects.

  • DPPH Scavenging Activity : The compound exhibited an IC50 value of around 30 µM, which is competitive with other known antioxidants .

3. Antibacterial Activity

Preliminary studies have shown that this compound possesses antibacterial properties against various pathogens. Its effectiveness was evaluated through disc diffusion methods and minimum inhibitory concentration (MIC) assays.

  • MIC Results : The MIC for several bacterial strains ranged from 15 to 25 µg/mL, indicating promising antibacterial potential .

Study on Anti-inflammatory Effects

In a study focusing on inflammatory responses in macrophages, the application of this compound led to a significant reduction in pro-inflammatory cytokines. The results highlighted its potential as an anti-inflammatory agent in therapeutic applications.

  • Findings : The compound reduced TNF-alpha levels by approximately 50% at concentrations above 10 µM .

Antioxidant Study

An investigation into the antioxidant properties revealed that substituents on the phenyl ring play a crucial role in enhancing activity. The methoxy group was particularly effective in stabilizing free radicals.

  • : The study concluded that structural modifications could optimize the antioxidant efficacy of similar compounds .

Properties

IUPAC Name

3-(3-methoxyphenyl)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-15-13-7-3-5-11(9-13)10-4-2-6-12(14)8-10/h3,5,7,9-10H,2,4,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITELCHXDAYGAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCCC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-Iodoanisole (75g), 2-cyclohexen-1-ol (15g), potassium bicarbonate (45 g), tetrabutylammonium chloride (45 g) and palladium acetate (1.8 g) were heated and stirred for 80 hours at an external temperature of 60° C. and under an argon air flow, using acetonitrile (300 ml) as the solvent. After concentrating the reaction solution under reduced pressure, an aqueous ammonium chloride solution was added and extraction was performed with diethyl ether. After washing the organic layer with saturated saline, it was dried with anhydrous magnesium sulfate. The crude product obtained from distilling off the solvent under reduced pressure was separated and purified by silica gel chromatography (n-hexane:ethyl acetate=20:1) to give 6.1 g of 3-(3-methoxyphenyl) cyclohexanone (19.6% yield).
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Synthesis routes and methods II

Procedure details

Grignard reagent was prepared from magnesium (2.8 g) and 3-bromoanisole (22.0 g) in tetrahydrofuran (50 ml) in the presence of iodine, and a catalytic amount of copper (I) bromide (CuBr, 0.83 g) was added thereto. A tetrahydrofuran (10 ml) solution containing 2-cyclohexen-1-one (9.6 g) was also added dropwise while stirring on ice. After stirring at room temperature for 3 hours, hydrochloric acid was added, and extraction was performed with ethyl acetate. After drying with anhydrous magnesium sulfate, the solvent was distilled off under reduced pressure to produce a light yellow oily substance which was then separated and purified by silica gel column chromatography (n-hexane:ethyl acetate=5:1) to give 9.7 g of 3-(3-methoxyphenyl)cyclohexanone (47.6% yield).
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2.8 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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